molecular formula C14H22BNO3 B6336177 4-Isopropoxypyridine-3-boronic acid pinacol ester CAS No. 2096335-77-0

4-Isopropoxypyridine-3-boronic acid pinacol ester

Cat. No. B6336177
CAS RN: 2096335-77-0
M. Wt: 263.14 g/mol
InChI Key: GLQKBIQYQQOBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxypyridine-3-boronic acid pinacol ester (4-IPBP) is an organic compound that has been widely studied in recent years. It is a versatile compound that has been used in a variety of synthetic and medicinal applications. The structure of 4-IPBP is composed of a pyridine ring, a boronic acid, and a pinacol ester. This structure makes 4-IPBP a unique compound with interesting properties that have made it a popular choice for research and development.

Mechanism of Action

The mechanism of action of 4-Isopropoxypyridine-3-boronic acid pinacol ester is not yet fully understood. However, it is believed to be related to its unique structure, which consists of a pyridine ring, a boronic acid, and a pinacol ester. It is believed that the pyridine ring interacts with the boronic acid to form a stable complex, which then reacts with the pinacol ester to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Isopropoxypyridine-3-boronic acid pinacol ester have not yet been studied in detail. However, it is believed that 4-Isopropoxypyridine-3-boronic acid pinacol ester may have a variety of effects on the body, including the potential to inhibit certain enzymes and proteins. Additionally, it is believed that 4-Isopropoxypyridine-3-boronic acid pinacol ester may have an effect on gene expression and cell signaling pathways.

Advantages and Limitations for Lab Experiments

4-Isopropoxypyridine-3-boronic acid pinacol ester has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. Additionally, 4-Isopropoxypyridine-3-boronic acid pinacol ester is highly soluble in organic solvents, making it easy to work with in a laboratory setting. However, 4-Isopropoxypyridine-3-boronic acid pinacol ester is also sensitive to air and light, making it difficult to store for long periods of time.

Future Directions

There are many potential future directions for the study of 4-Isopropoxypyridine-3-boronic acid pinacol ester. These include further research into its biochemical and physiological effects, as well as its potential applications in materials science, nanotechnology, and biochemistry. Additionally, further research into the structure and mechanism of action of 4-Isopropoxypyridine-3-boronic acid pinacol ester could lead to new and improved synthetic methods. Finally, further research into the stability and storage of 4-Isopropoxypyridine-3-boronic acid pinacol ester could lead to improved methods for long-term storage of the compound.

Synthesis Methods

4-Isopropoxypyridine-3-boronic acid pinacol ester can be synthesized in a laboratory setting via a two-step process. The first step involves the reaction of 4-isopropoxypyridine and 3-boronic acid pinacol ester in the presence of a base, such as sodium hydroxide. This reaction produces the desired 4-Isopropoxypyridine-3-boronic acid pinacol ester product. The second step involves the purification of the product, which can be done by recrystallization or by column chromatography.

Scientific Research Applications

4-Isopropoxypyridine-3-boronic acid pinacol ester has been studied extensively in a variety of scientific fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in medicinal chemistry. Additionally, 4-Isopropoxypyridine-3-boronic acid pinacol ester has been studied for its potential applications in materials science, nanotechnology, and biochemistry.

properties

IUPAC Name

4-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-10(2)17-12-7-8-16-9-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQKBIQYQQOBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.